molecular formula C12H8FNO B1326242 5-(3-Fluorophenyl)nicotinaldehyde CAS No. 887973-72-0

5-(3-Fluorophenyl)nicotinaldehyde

Cat. No. B1326242
M. Wt: 201.2 g/mol
InChI Key: AJZZECYHNUGAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8FNO . It has a molecular weight of 201.2 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 5-(3-Fluorophenyl)nicotinaldehyde consists of a nicotinaldehyde group attached to a 3-fluorophenyl group . The exact structural details or 3D conformation are not provided in the search results.


Physical And Chemical Properties Analysis

5-(3-Fluorophenyl)nicotinaldehyde has a molecular weight of 201.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Potential in Anti-Tumor Drug Development

5-Fluorouracil-nicotinamide (5-FU-NCM), a co-crystal with a 2D layer structure formed by hydrogen bonds, exhibits potential as an anti-tumor drug. The co-crystal demonstrates improved solubility, oil–water partition coefficient, and anti-tumor effects in both in vivo and in vitro studies, along with reduced acute toxicity and favorable pharmacokinetic parameters compared to 5-FU alone (Zhang et al., 2020).

Application in Nicotinic Acetylcholine Receptor Binding

A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have shown high affinity for alpha4beta2 binding without affinity at alpha7 nAChRs. These compounds, which include 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, have demonstrated potential as functional antagonists of nicotine-induced antinociception (Carroll et al., 2004).

Synthesis of Phthalocyanines

New metal-free and metal (Zn, Ni, Cu, and Co) phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety have been prepared. These compounds are soluble in various solvents and have been characterized by elemental analysis, IR, NMR, UV–Vis spectroscopies, and single-crystal diffraction technique (Kahveci et al., 2007).

Role in Enzymatic Synthesis and Biological Activities

In the past few decades, the design and synthesis of novel heterocyclic compounds, like triazole moiety with a broad spectrum of applications in medicinal and diagnostic areas, have gained significant attention. One such example is 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one (5), synthesized for exploring biological profiles including enzyme inhibition potential, particularly in controlling Alzheimer's and diabetic diseases (Saleem et al., 2018).

Mechanisms of Action in Cancer Treatment

5-Fluorouracil (5-FU) is widely used in cancer treatment. Understanding the mechanism of action of 5-FU has led to strategies that increase its anticancer activity. However, drug resistance remains a significant limitation to its clinical use. Emerging technologies like DNA microarray profiling could identify novel genes involved in mediating resistance to 5-FU (Longley et al., 2003).

properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZECYHNUGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646990
Record name 5-(3-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)nicotinaldehyde

CAS RN

887973-72-0
Record name 5-(3-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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